![molecular formula C27H21BrN2O4 B6240685 (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2002525-19-9](/img/no-structure.png)

(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

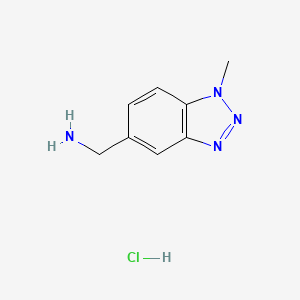

The compound is a derivative of propanoic acid, which is an organic compound of the carboxylic acid class. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions. The compound also contains a bromoquinoline moiety, which suggests that it might have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the bromoquinoline under suitable conditions. This could potentially be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of the aromatic fluorene and quinoline rings. The stereochemistry at the 2-position of the propanoic acid moiety is indicated as S, which means that the compound is chiral .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine on the quinoline ring could be displaced by nucleophiles in an SNAr reaction. The Fmoc group could be removed under mildly basic conditions to reveal a free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. It’s likely to be solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have a relatively high melting point .Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions, including coupling reactions, protection and deprotection reactions, and functional group transformations.", "Starting Materials": [ "9H-fluorene", "5-bromo-8-quinolinecarboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "methyl chloroformate", "2-amino-3-(2-fluorenyloxy)propanoic acid" ], "Reaction": [ "9H-fluorene is reacted with bromine to form 9-bromofluorene", "9-bromofluorene is reacted with sodium hydride to form 9-bromo-9H-fluorene", "9-bromo-9H-fluorene is reacted with N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the corresponding N,N-dimethylamino derivative", "The N,N-dimethylamino derivative is reacted with diisopropylethylamine (DIPEA) and N-hydroxysuccinimide (NHS) to form the corresponding NHS ester", "5-bromo-8-quinolinecarboxylic acid is reacted with DCC and NHS to form the corresponding NHS ester", "The NHS ester of 5-bromo-8-quinolinecarboxylic acid is coupled with the NHS ester of the N,N-dimethylamino derivative to form the corresponding amide", "The amide is deprotected using methyl chloroformate to form the corresponding carboxylic acid", "The carboxylic acid is coupled with 2-amino-3-(2-fluorenyloxy)propanoic acid to form the final product, (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid" ] } | |

Número CAS |

2002525-19-9 |

Nombre del producto |

(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

Fórmula molecular |

C27H21BrN2O4 |

Peso molecular |

517.4 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.